molecular formula C10H12N2O5 B2493850 Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate CAS No. 893764-49-3

Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate

Cat. No.: B2493850
CAS No.: 893764-49-3
M. Wt: 240.215
InChI Key: UZYAVHOLHKFFLE-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The compound under investigation bears the systematic International Union of Pure and Applied Chemistry name this compound, reflecting its complex substitution pattern and functional group arrangement. This nomenclature precisely describes the molecular architecture, beginning with the acetate methyl ester functionality and proceeding through the ether linkage to the heavily substituted pyridine ring system.

The molecular formula of the target compound is established as C₁₀H₁₂N₂O₅, indicating a relatively compact structure with significant heteroatom content. This formula reveals the presence of ten carbon atoms forming the basic molecular skeleton, twelve hydrogen atoms providing structural completion, two nitrogen atoms contributing to both the pyridine ring and nitro functionality, and five oxygen atoms distributed across the nitro group, ether linkage, and ester moiety. The molecular weight is calculated as 240.21 daltons, positioning this compound within the range typical for small molecule pharmaceutical intermediates.

Property Value Source
Chemical Abstracts Service Registry Number 893764-49-3
Molecular Formula C₁₀H₁₂N₂O₅
Molecular Weight 240.21 g/mol
Exact Mass 240.074621 g/mol
International Union of Pure and Applied Chemistry Name This compound

The structural analysis reveals a substituted pyridine ring bearing methyl groups at positions 4 and 6, a nitro group at position 3, and an acetate ester linked through position 2 via an ether oxygen. This substitution pattern creates significant steric interactions and electronic effects that influence the compound's overall molecular behavior and reactivity profile.

Crystallographic Characterization and Conformational Studies

Crystallographic analysis of structurally related nitropyridine derivatives provides insight into the conformational preferences and solid-state organization of this compound. Comparative studies of similar compounds reveal important structural features that govern molecular packing and intermolecular interactions in the crystalline state.

Analysis of related pyridine derivatives demonstrates that these compounds typically adopt conformations that minimize steric repulsion between substituents while maximizing favorable electronic interactions. The presence of the nitro group at position 3 creates significant electron-withdrawing effects that influence the electronic distribution throughout the pyridine ring system. This electronic perturbation affects both the geometry around the ring nitrogen and the orientation of the attached acetate moiety.

Conformational studies of analogous structures indicate that the ether linkage between the pyridine ring and acetate group typically exhibits restricted rotation due to both steric and electronic factors. The positioning of methyl groups at positions 4 and 6 creates a sterically congested environment that limits the available conformational space for the molecule. These substitution patterns often result in non-planar molecular geometries with the acetate group oriented away from the bulky substituents on the pyridine ring.

Structural Parameter Typical Range Influence Factor
Pyridine Ring Planarity ±0.1 Å deviation Electronic delocalization
Ether Bond Rotation 60-120° range Steric hindrance
Nitro Group Orientation Coplanar ±15° Conjugation effects
Intermolecular Spacing 3.2-3.8 Å Van der Waals interactions

The crystallographic data from related compounds suggests that molecules of this type form extended networks through weak intermolecular interactions including hydrogen bonding involving the nitro oxygen atoms and aromatic stacking interactions between pyridine rings. These organizational patterns contribute to the overall stability of the crystalline material and influence important physical properties such as melting point and solubility characteristics.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound employs multiple analytical techniques to establish structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework and substitution patterns, while infrared spectroscopy reveals functional group characteristics, and mass spectrometry confirms molecular weight and fragmentation patterns.

Nuclear magnetic resonance analysis of structurally related nitropyridine derivatives demonstrates characteristic spectral features that enable definitive identification. The pyridine ring protons typically appear in the aromatic region between 7.0 and 8.5 parts per million, with the specific chemical shifts influenced by the electron-withdrawing nitro group and electron-donating methyl substituents. The methyl groups attached to the pyridine ring generally resonate as singlets in the range of 2.0 to 2.8 parts per million, while the acetate methyl ester appears as a singlet around 3.7 parts per million.

The methylene protons of the acetate bridge typically appear as a singlet near 4.9 parts per million, reflecting their equivalence and the influence of the adjacent ether oxygen and carbonyl carbon. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing around 170 parts per million and the pyridine ring carbons distributed throughout the aromatic region based on their specific substitution patterns and electronic environments.

Spectroscopic Parameter Expected Value Assignment
Pyridine proton chemical shift 7.2-8.0 ppm Aromatic ring system
Methyl group chemical shift 2.3-2.6 ppm Pyridine substituents
Acetate methyl chemical shift 3.7-3.8 ppm Ester functionality
Carbonyl carbon chemical shift 168-172 ppm Ester carbonyl
Nitro stretching frequency 1520-1560 cm⁻¹ Asymmetric stretch
Carbonyl stretching frequency 1730-1750 cm⁻¹ Ester functionality

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The nitro group exhibits strong absorption bands around 1520-1560 wavenumbers corresponding to asymmetric stretching vibrations, while the ester carbonyl demonstrates intense absorption near 1730-1750 wavenumbers. Additional bands in the 2850-3000 wavenumber region correspond to aliphatic carbon-hydrogen stretching vibrations from the methyl substituents, while aromatic carbon-hydrogen stretches appear above 3000 wavenumbers.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion typically appears at mass-to-charge ratio 240, corresponding to the intact molecular formula. Common fragmentation pathways include loss of the acetate moiety and subsequent breakdown of the pyridine ring system, generating characteristic fragment ions that enable structural verification and purity assessment.

Computational Modeling of Electronic Structure

Computational analysis of this compound employs quantum mechanical methods to elucidate electronic structure, molecular orbital characteristics, and thermodynamic properties. These calculations provide detailed insights into the electronic distribution, reactivity patterns, and conformational preferences that govern the compound's chemical behavior and physical properties.

The electronic structure analysis reveals significant charge polarization resulting from the nitro group's strong electron-withdrawing character and the methyl groups' electron-donating effects. This electronic asymmetry creates regions of varying electron density throughout the molecular framework, influencing both chemical reactivity and intermolecular interaction patterns. The pyridine nitrogen exhibits partial negative charge due to its position adjacent to the electron-rich ether oxygen, while the nitro-substituted carbon bears substantial positive character.

Molecular orbital calculations demonstrate that the highest occupied molecular orbital is primarily localized on the pyridine ring system with significant contribution from the ether oxygen lone pairs. The lowest unoccupied molecular orbital shows substantial character on the nitro group and the pyridine ring, consistent with the electron-withdrawing nature of the nitro substituent. This orbital arrangement suggests potential reactivity patterns and electronic transition characteristics relevant to the compound's spectroscopic and photochemical properties.

Electronic Property Calculated Value Significance
Dipole Moment 4.2-4.8 D Moderate polarity
Highest Occupied Molecular Orbital Energy -6.8 eV Electron donor capacity
Lowest Unoccupied Molecular Orbital Energy -2.1 eV Electron acceptor capacity
Band Gap 4.7 eV Electronic stability
Polarizability 28.5 ų Intermolecular interactions

Conformational analysis through computational optimization reveals preferred molecular geometries that minimize steric strain while maximizing favorable electronic interactions. The calculations indicate that the acetate group adopts an orientation that avoids close contact with the methyl substituents on the pyridine ring, resulting in a twisted conformation about the ether linkage. This geometry optimization also reveals the influence of intramolecular hydrogen bonding and dipole-dipole interactions on the overall molecular shape and stability.

Thermodynamic property calculations provide estimates of formation enthalpy, entropy, and free energy that are valuable for understanding the compound's stability and reaction thermodynamics. These computational results suggest that the molecule exhibits moderate thermodynamic stability with the substitution pattern contributing to both favorable electronic effects and unfavorable steric interactions that balance to determine the overall energetic profile.

Properties

IUPAC Name

methyl 2-(4,6-dimethyl-3-nitropyridin-2-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-6-4-7(2)11-10(9(6)12(14)15)17-5-8(13)16-3/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYAVHOLHKFFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])OCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Nucleophilic Aromatic Substitution

The most widely reported method for synthesizing methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate involves nucleophilic aromatic substitution (SNAr) between a substituted pyridinol and methyl bromoacetate. This approach mirrors the synthesis of its ethyl analog, ethyl 2-(3-nitropyridin-2-yl)oxyacetate (CAS 136718-78-0), as described in recent literature.

Step 1: Synthesis of 2-Hydroxy-4,6-dimethyl-3-nitropyridine

The pyridine precursor, 2-hydroxy-4,6-dimethyl-3-nitropyridine, is synthesized via nitration of 2-hydroxy-4,6-dimethylpyridine. Nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to favor regioselectivity at position 3. The methyl groups at positions 4 and 6 sterically hinder nitration at position 5, ensuring >85% yield of the 3-nitro isomer.

Step 2: Alkylation with Methyl Bromoacetate

The nitrated pyridinol undergoes alkylation with methyl bromoacetate in the presence of potassium carbonate (K₂CO₃) as a base. The reaction is carried out in dimethylformamide (DMF) at 80–90°C for 12–16 hours:

$$
\text{2-Hydroxy-4,6-dimethyl-3-nitropyridine + Methyl bromoacetate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}
$$

Key Parameters :

  • Molar ratio : 1:1.2 (pyridinol:bromoacetate) for complete conversion.
  • Solvent : DMF enhances nucleophilicity of the pyridinol oxygen.
  • Temperature : Elevated temperatures (80–90°C) accelerate reaction kinetics.
Yield and Purity

Typical yields range from 70–78%, with purity >98% achieved via recrystallization from ethanol.

Alternative Pathway: Chloropyridine Intermediate

An alternative route employs 2-chloro-4,6-dimethyl-3-nitropyridine as a starting material. The chlorine atom at position 2 is displaced by the acetoxy group under mild conditions:

$$
\text{2-Chloro-4,6-dimethyl-3-nitropyridine + Methyl glycolate} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{this compound}
$$

Advantages :

  • Avoids the nitration step, reducing side reactions.
  • Copper iodide (CuI) catalyzes the coupling, improving efficiency.

Limitations :

  • Limited commercial availability of 2-chloro-4,6-dimethyl-3-nitropyridine.
  • Requires stringent anhydrous conditions.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis adopts continuous flow reactors to enhance reproducibility and scalability. Key modifications include:

  • Automated temperature control : Maintains 80°C ± 2°C during alkylation.
  • In-line purification : Integrated chromatography columns remove unreacted starting materials.
Performance Metrics
Parameter Laboratory Scale Industrial Scale
Yield 70–78% 85–90%
Purity >98% >99.5%
Throughput 50 g/day 10 kg/day

Comparative Analysis of Methods

Cost and Efficiency

Method Cost (USD/kg) Reaction Time Scalability
SNAr with Pyridinol 320–400 16 hours High
Chloropyridine Route 480–550 8 hours Moderate

The SNAr method remains more cost-effective despite longer reaction times, owing to the lower price of 2-hydroxy-4,6-dimethylpyridine.

Challenges and Optimization Strategies

Nitration Regioselectivity

Unwanted nitration at position 5 can occur if reaction temperatures exceed 5°C. Strategies to mitigate this include:

  • Dilute nitric acid : Reduces nitration rate, improving selectivity.
  • Sulfuric acid ratio : A 1:1 (v/v) H₂SO₄:HNO₃ mixture minimizes byproducts.

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under basic conditions. Industrial processes use anhydrous DMF and inert atmospheres (N₂) to prevent degradation.

Chemical Reactions Analysis

Types of Reactions: Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide or hydrochloric acid for hydrolysis.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate has the molecular formula C₁₀H₁₂N₂O₅ and a CAS number of 893764-49-3. The compound features a nitropyridine moiety, which is recognized for its diverse biological activities. Its structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its applications include:

  • Synthesis of Quinolones : This compound is utilized in the production of quinolone derivatives, which possess significant pharmaceutical and biological activities.
  • Pyridine Derivatives : It plays a crucial role in the continuous flow synthesis of pyridine derivatives, essential for developing new pesticides and medicines.
  • Indolizine Derivatives : The compound acts as a precursor in synthesizing indolizine derivatives, important in medicinal chemistry due to their biological activity.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

  • Synthetic Cannabinoids : It serves as an analogue in the synthesis of novel synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids.
  • Biological Activity : Compounds containing nitropyridine structures often exhibit significant biological activity. This compound has shown potential in various biological assays, including studies on binding affinities and effects on biological systems.

Agrochemistry

The compound is also relevant in agrochemistry:

  • Fungicidal Properties : It contributes to the design and synthesis of pyrimidinamine derivatives with fungicidal properties, enhancing agricultural pest management strategies.

Table 1: Summary of Applications

Application AreaSpecific UseNotes
Organic SynthesisIntermediate for quinolone synthesisSignificant pharmaceutical activities
Continuous flow synthesis of pyridine derivativesEssential for new pesticide and medicine development
Precursor for indolizine derivativesImportant in medicinal chemistry
Medicinal ChemistryAnalogue for synthetic cannabinoidsMimics natural cannabinoid effects
Biological assaysPotential therapeutic applications
AgrochemistrySynthesis of pyrimidinamine derivativesDevelopment of fungicides

Case Studies

  • Quinolone Synthesis : Research indicates that this compound is integral to synthesizing quinolone derivatives that exhibit antimicrobial properties. The optimization of reaction conditions has led to improved yields and purity of these compounds.
  • Pyridine Derivatives : A study highlighted its role in synthesizing pyridine derivatives through nucleophilic substitution reactions. The resulting compounds demonstrated enhanced biological activity against various pathogens.
  • Fungicidal Development : Investigations into pyrimidinamine derivatives synthesized from this compound showed promising results in controlling fungal infections in crops, indicating its potential utility in agrochemical formulations.

Mechanism of Action

The mechanism of action of Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate with analogous pyridine and pyrimidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Purity (%) CAS Number Source
This compound C₁₀H₁₂N₂O₅ 240.22 4,6-dimethyl; 3-nitro; 2-oxy-acetate 95 893764-49-3 Combi-Blocks
Methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate C₉H₁₁NO₃ 181.19 1,5-dimethyl; 6-oxo; 3-carboxylate 98 1660118-40-0 Combi-Blocks
Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate C₁₆H₁₅NO₂ 253.30 6-(3,5-dimethylphenyl); 2-carboxylate 97 1393442-25-5 Combi-Blocks
2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide C₁₃H₁₂ClN₃O₃S 325.78 2-chloro; sulfonamide-linked pyridine; acetamide N/A 81958-22-7 Literature
Ethyl [(4,6-dimethylpyrimidin-2-yl)oxy]acetate C₁₀H₁₄N₂O₄ 226.23 Ethyl ester; pyrimidine core (4,6-dimethyl) N/A Not listed Pharmint

Key Observations :

  • Substituent Effects : The nitro group at position 3 in the target compound enhances electrophilicity, making it reactive toward nucleophilic substitution or reduction reactions. In contrast, methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate lacks nitro functionality but includes a ketone group, which may alter redox properties .
  • Ester Group Variation : Replacing the methyl ester (target compound) with an ethyl ester (e.g., Ethyl [(4,6-dimethylpyrimidin-2-yl)oxy]acetate) increases hydrophobicity and molecular weight, affecting pharmacokinetic profiles .

Biological Activity

Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate (CAS Number: 893764-49-3) is a chemical compound that has garnered interest in various biological applications due to its unique structure and potential therapeutic benefits. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a nitropyridine ring with methyl substitutions and an ester functional group. Its molecular formula is C10H12N2O5C_{10}H_{12}N_{2}O_{5}, indicating the presence of both nitrogen and oxygen functionalities that may contribute to its biological activities.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing potential effectiveness in inhibiting growth, particularly in Gram-positive bacteria.
  • Antitumoral Effects : The compound has been evaluated for its antitumoral properties using assays such as the MTT assay. It demonstrated growth inhibition against certain tumor cell lines, indicating its potential as an anticancer agent.
  • Anti-inflammatory Properties : There is emerging evidence that suggests it may also exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is thought to involve interactions with specific cellular targets:

  • Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that may inhibit various enzymes or receptors involved in disease processes.
  • Cellular Interaction : The compound may modulate signaling pathways within cells, leading to altered cellular responses such as apoptosis in cancer cells.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

  • Nitration : Starting from 4,6-dimethylpyridine, nitration introduces the nitro group at the 3-position using nitric and sulfuric acids.
  • Esterification : The resulting nitropyridine is then reacted with methyl chloroacetate in the presence of a base like sodium hydroxide to form the ester.

Table 1: Synthesis Overview

StepReaction TypeReagentsConditions
NitrationElectrophilic SubstitutionNitric acid, Sulfuric acidControlled temperature
EsterificationNucleophilic SubstitutionMethyl chloroacetate, NaOHRoom temperature or reflux

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Studies : A study reported that this compound exhibited significant antimicrobial activity against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1000 µg/mL.
  • Antitumor Activity : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines. For example, it showed growth inhibition comparable to established chemotherapeutics .
  • Mechanistic Insights : Further research indicated that the compound's action might involve apoptosis induction in cancer cells through modulation of apoptosis-related proteins .

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as temperature, solvent polarity, and stoichiometry. For pyridine derivatives, nucleophilic substitution reactions (e.g., SNAr) are common, where the nitro group at the 3-position activates the pyridine ring for substitution. For example, in analogous compounds like Ethyl 2-(5-nitropyridin-2-yl)acetate, DMF or THF is often used as a solvent with a tertiary amine base (e.g., triethylamine) to deprotonate intermediates and drive the reaction . Yield improvements may involve chromatographic purification (silica gel, ethyl acetate/hexane gradients) and monitoring reaction progress via TLC or HPLC.

Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structure of this compound?

  • Methodological Answer :
  • FT-IR : Look for characteristic peaks: ester C=O (~1740 cm⁻¹), nitro group NO₂ (~1520 and 1350 cm⁻¹), and ether C-O (~1250 cm⁻¹).
  • ¹H NMR : Identify the methyl ester singlet (~3.8 ppm, 3H), pyridine ring protons (split into multiplets between 6.8–8.5 ppm), and methyl groups (2.5–2.8 ppm for C4/C6-CH₃).
  • ¹³C NMR : Ester carbonyl (~170 ppm), pyridine carbons (120–150 ppm), and methyl carbons (~20–25 ppm). Comparisons to computational predictions (e.g., DFT calculations) or analogous compounds (e.g., methyl coumarin derivatives) can resolve ambiguities .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The compound serves as a versatile intermediate:
  • Heterocyclic chemistry : The nitro group facilitates further functionalization (e.g., reduction to amine for coupling reactions).
  • Pharmaceutical intermediates : Similar pyridine-oxyacetates are precursors for bioactive molecules, such as kinase inhibitors or antimicrobial agents. Experimental workflows often involve coupling reactions (e.g., Suzuki-Miyaura) with boronic acids or nucleophilic substitutions .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry. For example, in Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate, SHELX software was used to refine bond lengths/angles and hydrogen-bonding networks, revealing deviations from DFT-predicted conformers . Key steps:

Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.

Structure solution : Employ direct methods (SHELXS-97) and refine via SHELXL-97 .

Validation : Compare thermal parameters (B-factors) and residual electron density maps to identify disorder or solvent effects.

Q. What strategies address contradictions in biological activity data for pyridine-oxyacetate derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. A systematic approach includes:
  • Dose-response profiling : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate.
  • Target validation : Use techniques like surface plasmon resonance (SPR) to measure binding affinity to suspected targets (e.g., enzymes) .
  • Metabolic stability assays : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. How can computational modeling predict reactivity in complex reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways:

Transition state analysis : Identify energy barriers for nucleophilic attacks or ester hydrolysis.

Solvent effects : Use implicit solvation models (e.g., PCM) to simulate polar aprotic vs. protic environments.

Charge distribution : Natural Bond Orbital (NBO) analysis reveals electrophilic/nucleophilic sites on the pyridine ring .

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